molecular formula C17H12N2O4S2 B4548465 5-(4-hydroxy-3-nitrobenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

5-(4-hydroxy-3-nitrobenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4548465
M. Wt: 372.4 g/mol
InChI Key: FIEJWEBPCARMKN-OQLLNIDSSA-N
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Description

5-(4-hydroxy-3-nitrobenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C17H12N2O4S2 and its molecular weight is 372.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.02384922 g/mol and the complexity rating of the compound is 596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antitubercular Activities

A study by Samadhiya et al. (2014) reported the synthesis of 4-thiazolidinone derivatives, including compounds structurally related to 5-(4-hydroxy-3-nitrobenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, which were evaluated for their antibacterial, antifungal, and antitubercular activities. These compounds showed significant activity against selected bacteria, fungi, and Mycobacterium tuberculosis, highlighting their potential as antimicrobial and antitubercular agents (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).

Molecular Structure and Crystal Analysis

Benhalima et al. (2011) focused on the synthesis and molecular structure investigation of a compound closely related to this compound, named ARNO. The study utilized X-ray diffraction to determine the crystal structure, revealing its non-planar molecular arrangement and the presence of intermolecular hydrogen bonds, contributing to its stability and potential for further functional applications (Benhalima, Toubal, Chouaih, Chita, Maggi, Djafri, & Hamzaoui, 2011).

Supramolecular Self-Assembly

Research by Andleeb et al. (2017) explored the supramolecular self-assembly of thioxothiazolidinone derivatives, including compounds similar to this compound. The study demonstrated the importance of hydrogen bonding and π-hole interactions in forming three-dimensional supramolecular frameworks, which could have implications in the development of novel materials and nanotechnology applications (Andleeb, Khan, Bauzá, Tahir, Simpson, Hameed, & Frontera, 2017).

Anticancer Activity

Wu et al. (2006) identified thiazolidinone analogs, closely related to the compound , capable of inducing apoptosis in cancer cells while sparing normal cells. This selectivity makes them promising candidates for cancer treatment, particularly in overcoming resistance mechanisms such as P-glycoprotein overexpression (Wu, Guo, Teraishi, Pang, Kaluarachchi, Zhang, Davis, Dong, Yan, & Fang, 2006).

Thermal and Electrical Properties

Kaya et al. (2020) conducted a study on the synthesis, structure analysis, and investigation of the conductivity and thermal properties of polyphenol derivatives containing a rhodanine moiety, which shares a common structural framework with this compound. The research contributes to understanding the material's stability and electrical properties, suggesting potential applications in electronic devices (Kaya, Erçağ, & Çulhaoğlu, 2020).

Properties

IUPAC Name

(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S2/c1-10-2-5-12(6-3-10)18-16(21)15(25-17(18)24)9-11-4-7-14(20)13(8-11)19(22)23/h2-9,20H,1H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEJWEBPCARMKN-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-hydroxy-3-nitrobenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
5-(4-hydroxy-3-nitrobenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
5-(4-hydroxy-3-nitrobenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
5-(4-hydroxy-3-nitrobenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
5-(4-hydroxy-3-nitrobenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
5-(4-hydroxy-3-nitrobenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.